Praseodymium(III) sulfate
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Overview
Description
Mechanism of Action
Pr2(SO4)3Pr_2(SO_4)_3Pr2(SO4)3
. This compound is an odourless whitish-green crystalline substance . Here, we will discuss its mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action.Target of Action
Praseodymium(III) sulfate primarily targets hydrogenated Dowex 50WX8 resin . This resin is used for the recovery and separation of Pr(III), Dy(III), and Y(III) from aqueous nitrate solutions .
Mode of Action
The compound interacts with its target through a process of sorption . Sorption parameters include contact time, initial metal ion concentration, nitric acid concentration, and adsorbent dose . The equilibrium time has been set at about 15.0 min .
Biochemical Pathways
The sorption process involves the interaction of this compound with the resin, leading to the recovery and separation of Pr(III), Dy(III), and Y(III) from aqueous nitrate solutions . The desorption of Pr(III) from the loaded resin is achieved with 1.0 M citric acid at pH=3 .
Pharmacokinetics
The maximum sorption capacity was found to be 30.0 mg/g for Pr(III) . The sorption efficiency of metal ions under the investigated conditions decreased with increasing nitric acid concentration from 0.50 to 3.0 M . The desorption of Pr(III) from the loaded resin was achieved with 1.0 M citric acid at pH=3 and found to be 58.0% .
Result of Action
The result of the action of this compound is the successful recovery and separation of Pr(III), Dy(III), and Y(III) from aqueous nitrate solutions . This is achieved through the sorption process, which involves the interaction of the compound with the resin .
Action Environment
The action of this compound is influenced by environmental factors such as the concentration of nitric acid . The sorption efficiency of metal ions under the investigated conditions decreased with increasing nitric acid concentration from 0.50 to 3.0 M . The compound is stable under standard conditions , and its solubility decreases with temperature .
Preparation Methods
Praseodymium(III) sulfate can be synthesized by dissolving praseodymium oxide (Pr₂O₃) in sulfuric acid (H₂SO₄). The reaction typically involves dissolving wet praseodymium oxide powder in sulfuric acid, followed by a series of evaporation and dissolution steps involving organic chemicals to optimize the process . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
Praseodymium(III) sulfate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where it can be reduced to praseodymium(III) oxide or oxidized to higher oxidation states.
Substitution Reactions: It can undergo substitution reactions with other sulfates or chlorides, forming different praseodymium compounds.
Reagents and Conditions: Common reagents include sulfur dioxide (SO₂) and iodine (I₂). These hydrates can further react with iodine to yield sulfate in the solid phase and hydrogen iodide in the gas phase.
Scientific Research Applications
Praseodymium(III) sulfate has several scientific research applications:
Chemistry: It is used in studies involving rare earth elements and their compounds, particularly in understanding their chemical properties and reactions.
Biology and Medicine: While specific applications in biology and medicine are limited, its unique properties make it a subject of interest in various biochemical studies.
Comparison with Similar Compounds
Praseodymium(III) sulfate can be compared with other rare earth sulfates, such as:
Neodymium sulfate: Similar in structure but with neodymium instead of praseodymium.
Praseodymium carbonate: Another praseodymium compound but with carbonate ions instead of sulfate.
Praseodymium chloride: Contains chloride ions instead of sulfate, leading to different chemical properties and applications.
This compound is unique due to its specific interactions and reactions with sulfur dioxide and iodine, which are not commonly observed in other similar compounds.
Properties
CAS No. |
10277-44-8 |
---|---|
Molecular Formula |
H2O4PrS |
Molecular Weight |
238.99 g/mol |
IUPAC Name |
praseodymium;sulfuric acid |
InChI |
InChI=1S/H2O4S.Pr/c1-5(2,3)4;/h(H2,1,2,3,4); |
InChI Key |
VTBQKDDFVBAAGD-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pr+3].[Pr+3] |
Canonical SMILES |
OS(=O)(=O)O.[Pr] |
Key on ui other cas no. |
10277-44-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Q1: What is the significance of studying dipraseodymium trisulfate in water-tetrahydrofuran mixtures?
A1: Studying dipraseodymium trisulfate (Pr2(SO4)3) in water-tetrahydrofuran (THF) mixtures provides insights into the ionic and solvent structure around the praseodymium ion. [] This is important because it helps us understand how this rare earth salt behaves in different solvent environments. The research uses viscosity, surface tension, and density measurements to probe these interactions. [] These findings can be valuable for applications where controlling the solubility and reactivity of dipraseodymium trisulfate is crucial.
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